molecular formula C7H16OS B13583722 4-(Ethylthio)-2-methyl-2-butanol CAS No. 27998-58-9

4-(Ethylthio)-2-methyl-2-butanol

Cat. No.: B13583722
CAS No.: 27998-58-9
M. Wt: 148.27 g/mol
InChI Key: IYYSZHOWMGRFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylthio)-2-methyl-2-butanol is an organic compound characterized by the presence of an ethylthio group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Reactants: 2-methyl-2-butanol and ethylthiol.

    Catalyst: Acidic or basic catalyst.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 50-100°C, to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-methyl-2-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

4-(Ethylthio)-2-methyl-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Ethylthio)-2-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s hydroxyl group also plays a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio-2-butanol: Similar structure but with a methylthio group instead of an ethylthio group.

    2-Methyl-2-butanol: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

    4-Ethylthio-1-butanol: Similar but with a different position of the hydroxyl group.

Uniqueness

4-(Ethylthio)-2-methyl-2-butanol is unique due to the presence of both an ethylthio group and a hydroxyl group on a butanol backbone

Properties

CAS No.

27998-58-9

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

4-ethylsulfanyl-2-methylbutan-2-ol

InChI

InChI=1S/C7H16OS/c1-4-9-6-5-7(2,3)8/h8H,4-6H2,1-3H3

InChI Key

IYYSZHOWMGRFRL-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.